molecular formula C30H25IN4O3S2 B15017684 ethyl 6-amino-5-cyano-2-({[3-cyano-4-(thiophen-2-yl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}methyl)-4-(2-iodophenyl)-4H-pyran-3-carboxylate

ethyl 6-amino-5-cyano-2-({[3-cyano-4-(thiophen-2-yl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}methyl)-4-(2-iodophenyl)-4H-pyran-3-carboxylate

Cat. No.: B15017684
M. Wt: 680.6 g/mol
InChI Key: KYRDAZIQVHNCRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 6-amino-5-cyano-2-({[3-cyano-4-(thiophen-2-yl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}methyl)-4-(2-iodophenyl)-4H-pyran-3-carboxylate is a complex organic compound with potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. This compound features a unique structure that includes multiple functional groups, making it a versatile candidate for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-amino-5-cyano-2-({[3-cyano-4-(thiophen-2-yl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}methyl)-4-(2-iodophenyl)-4H-pyran-3-carboxylate involves several steps:

    Formation of the Pyran Ring: The initial step involves the formation of the pyran ring through a cyclization reaction. This can be achieved by reacting a suitable precursor with an aldehyde under acidic or basic conditions.

    Introduction of the Iodophenyl Group: The iodophenyl group can be introduced via a halogenation reaction using iodine and a suitable halogenating agent.

    Formation of the Tetrahydroquinoline Moiety: The tetrahydroquinoline moiety can be synthesized through a Povarov reaction, which involves the condensation of an aniline derivative with an aldehyde and an alkene.

    Thioether Formation: The thioether linkage is formed by reacting the tetrahydroquinoline derivative with a thiol under basic conditions.

    Final Coupling and Esterification: The final step involves coupling the intermediate with ethyl cyanoacetate under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene and tetrahydroquinoline moieties.

    Reduction: Reduction reactions can be performed on the cyano groups to convert them into amines.

    Substitution: The iodophenyl group can undergo nucleophilic substitution reactions to introduce various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives of the thiophene and tetrahydroquinoline moieties.

    Reduction: Amino derivatives formed from the reduction of cyano groups.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, ethyl 6-amino-5-cyano-2-({[3-cyano-4-(thiophen-2-yl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}methyl)-4-(2-iodophenyl)-4H-pyran-3-carboxylate can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound can be used as a probe to study various biochemical pathways. Its unique structure allows it to interact with different biological targets, making it useful for investigating enzyme mechanisms and receptor-ligand interactions.

Medicine

In medicinal chemistry, this compound has potential as a lead compound for the development of new drugs. Its structural features suggest that it could exhibit biological activity against various diseases, including cancer, infectious diseases, and neurological disorders.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties. Its ability to undergo various chemical reactions makes it suitable for the synthesis of polymers, dyes, and other functional materials.

Mechanism of Action

The mechanism of action of ethyl 6-amino-5-cyano-2-({[3-cyano-4-(thiophen-2-yl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}methyl)-4-(2-iodophenyl)-4H-pyran-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in various biochemical pathways. The compound’s multiple functional groups allow it to form specific interactions with these targets, leading to modulation of their activity.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 6-amino-5-cyano-2-({[3-cyano-4-(phenyl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}methyl)-4-(2-iodophenyl)-4H-pyran-3-carboxylate
  • Ethyl 6-amino-5-cyano-2-({[3-cyano-4-(furanyl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}methyl)-4-(2-iodophenyl)-4H-pyran-3-carboxylate

Uniqueness

Ethyl 6-amino-5-cyano-2-({[3-cyano-4-(thiophen-2-yl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}methyl)-4-(2-iodophenyl)-4H-pyran-3-carboxylate is unique due to the presence of the thiophene moiety, which imparts specific electronic and steric properties to the compound. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C30H25IN4O3S2

Molecular Weight

680.6 g/mol

IUPAC Name

ethyl 6-amino-5-cyano-2-[(3-cyano-4-thiophen-2-yl-5,6,7,8-tetrahydroquinolin-2-yl)sulfanylmethyl]-4-(2-iodophenyl)-4H-pyran-3-carboxylate

InChI

InChI=1S/C30H25IN4O3S2/c1-2-37-30(36)27-23(38-28(34)19(14-32)26(27)17-8-3-5-10-21(17)31)16-40-29-20(15-33)25(24-12-7-13-39-24)18-9-4-6-11-22(18)35-29/h3,5,7-8,10,12-13,26H,2,4,6,9,11,16,34H2,1H3

InChI Key

KYRDAZIQVHNCRP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(OC(=C(C1C2=CC=CC=C2I)C#N)N)CSC3=NC4=C(CCCC4)C(=C3C#N)C5=CC=CS5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.